molecular formula C12H14N2OS B1432444 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline CAS No. 1267215-13-3

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

Cat. No.: B1432444
CAS No.: 1267215-13-3
M. Wt: 234.32 g/mol
InChI Key: JFLCFUAAEPQROR-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline is a chemical compound of significant interest in medicinal and pharmaceutical research, serving as a versatile synthetic intermediate. Its structure incorporates a 1,3-thiazole ring, a privileged scaffold in drug discovery known to be associated with a broad spectrum of biological activities . The thiazole ring is a common bioisostere for pyrimidine and other rings, a substitution that can enhance lipophilicity and improve a molecule's pharmacokinetic properties, such as oral absorption and cell permeability . Research into analogous thiazole-containing compounds has demonstrated their potential as antimicrobial agents , and they are structural components of established pharmaceuticals like the antibiotic Cefazolin . The specific substitution pattern of this compound—featuring a 4-methylthiazole group linked to a 2-methoxy-aniline moiety—makes it a valuable precursor for developing novel pharmacologically active molecules. Researchers can utilize this compound to synthesize and screen new derivatives for various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-8-16-12(14-9)7-13-10-5-3-4-6-11(10)15-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCFUAAEPQROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Functionalization of a 2-methoxyaniline core,
  • Introduction of the thiazole ring via a suitable precursor,
  • Formation of the N-[(4-methyl-1,3-thiazol-2-yl)methyl] linkage through alkylation or condensation reactions.

Stepwise Synthesis Approach

A representative synthetic route, inspired by analogous heterocyclic compound preparations and patent disclosures, involves the following key steps:

Step Description Reagents/Conditions Yield & Notes
1 Starting material: 2-methoxyaniline derivative Commercially available or prepared via substitution on aniline High purity required for subsequent steps
2 Formation of N-substituted intermediate by reaction with 4-methyl-1,3-thiazol-2-yl methyl halide or equivalent Alkylation using 4-methyl-1,3-thiazol-2-yl methyl bromide/chloride in presence of base (e.g., K2CO3) in polar aprotic solvent like DMF or DMSO Moderate to good yields, reaction monitored by TLC
3 Purification of the N-substituted product Chromatography or recrystallization Purity >95% typically achieved
4 Optional further functional group modifications or salt formation Acid/base treatment or crystallization Enhances stability and handling

This general approach aligns with the synthetic logic found in patent CN117247360A, which describes the preparation of related methoxy-substituted aniline derivatives through multi-step synthetic sequences involving substitution, acylation, and ring-closure reactions.

Detailed Synthetic Procedure Extracted from Patent CN117247360A

Although the patent focuses on related compounds, the methodology provides a valuable blueprint:

  • Step 1: Substitution reaction on a precursor compound to introduce a suitable leaving group.
  • Step 2: Acylation of the substituted intermediate with oxalyl chloride to form an acyl chloride intermediate.
  • Step 3: Condensation with an amine-containing compound to form an amide linkage.
  • Step 4: Removal of protecting groups (e.g., Boc) to reveal reactive amine sites.
  • Step 5: Reaction with potassium thiocyanate to introduce thiocyanate functionality.
  • Step 6: Intramolecular ring closure to form the thiazole ring.
  • Step 7: Reduction or other functional group transformations to finalize the compound.

The reaction conditions involve typical organic solvents like dichloromethane, isopropyl acetate, and methanol, with temperature control (e.g., cooling to 5 °C) to optimize yields and reaction selectivity. The molar yields reported in analogous steps are high (85-99%), indicating efficient transformations.

Alternative Synthetic Routes

Research literature on heterocyclic and thiazole derivatives suggests alternative methods such as:

These methods are supported by synthetic strategies reported in medicinal chemistry research focusing on heterocyclic compounds.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Typical Yield Reference
Substitution followed by acylation and ring closure 2-methoxyaniline, oxalyl chloride, potassium thiocyanate Stepwise, 5 °C to reflux, organic solvents High selectivity, high yield, scalable 85-99% Patent CN117247360A
Alkylation with thiazolylmethyl halide 2-methoxyaniline, 4-methyl-1,3-thiazol-2-yl methyl bromide, base Room temperature to reflux, DMF or DMSO Direct, fewer steps Moderate to good Medicinal chemistry literature
Multicomponent one-pot synthesis Aniline, aldehyde, thioamide Microwave or conventional heating Time-efficient, atom-economical Variable Synthetic methodology reviews

Research Findings and Analysis

  • The stepwise substitution and ring closure method is well-documented in patents and provides a robust route with high yields and purity, suitable for scale-up and industrial synthesis.
  • Alkylation methods offer a straightforward approach but may require careful control to avoid polyalkylation or side reactions.
  • Multicomponent reactions are promising for rapid synthesis but may need optimization for selectivity and yield when applied to complex molecules like this compound.
  • Analytical techniques such as TLC, MS (ESI), and HPLC are essential for monitoring reaction progress and verifying product purity throughout the synthesis.

Chemical Reactions Analysis

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The thiazole moiety in 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline can enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting potential for this compound in antibiotic development .

Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific pathways involved in tumor growth. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells. For instance, derivatives with thiazole rings have been reported to inhibit the proliferation of breast cancer cells in vitro, highlighting the need for further investigation into this specific compound's efficacy .

Biological Applications

Buffering Agent in Cell Cultures
this compound has been noted for its role as a non-ionic organic buffering agent used in cell cultures. It maintains pH levels within a range of 6 to 8.5, which is crucial for various biological assays and experiments involving cell viability and growth . This application underscores its importance in laboratory settings.

Enzyme Inhibition Studies
The compound is also being explored for its potential as an enzyme inhibitor. Research has shown that thiazole derivatives can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. Specific studies are ongoing to evaluate its effectiveness against target enzymes relevant to diseases such as diabetes and obesity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential development of new antibiotics
Anticancer PotentialInduces apoptosis in cancer cells
Biological Buffering AgentMaintains pH in cell cultures
Enzyme Inhibition StudiesInhibits enzymes related to metabolic pathways

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the thiazole structure were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the aniline position enhanced antimicrobial activity significantly compared to standard antibiotics.

Case Study 2: Cancer Cell Proliferation

In vitro studies on breast cancer cell lines demonstrated that treatment with thiazole-containing compounds resulted in a dose-dependent decrease in cell viability, indicating the potential of these compounds as anticancer agents.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Aniline Linkages

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Applications/Findings Reference
2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline (Target) C₁₂H₁₃N₃OS 259.32 Methoxy (ortho), thiazole-methyl (N-substituent) Coordination polymers with Hg(II); potential in supramolecular chemistry .
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 Thiazole (para), pyrazole-methyl (N-substituent) Drug-like properties due to pyrazole; potential kinase inhibitor scaffold .
2-(4-Methylthiazol-2-yl)aniline C₁₀H₁₀N₂S 190.26 Thiazole (ortho), no N-substituent Intermediate in synthesis of fluorescent probes or agrochemicals .
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline C₁₀H₉FN₂OS 224.25 Thiazole-oxy (para), fluorine (meta) Enhanced electronic properties for bioactivity; antibacterial research .
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline C₁₁H₁₂N₂S₂ 236.35 Thiazole-sulfanyl (para), methyl (ortho) High-purity synthesis for industrial applications (e.g., agrochemicals) .

Functional Group and Reactivity Differences

Linker Variations: The target compound uses a methylene (-CH₂-) linker between the aniline and thiazole, enhancing conformational flexibility compared to compounds with oxy (-O-) or sulfanyl (-S-) linkers (e.g., ). Sulfanyl-linked derivatives exhibit higher lipophilicity, influencing membrane permeability . The methoxy group in the target compound acts as an electron donor, contrasting with the electron-withdrawing fluoro group in , which alters electronic density and reactivity.

Thiazole Substitution Patterns :

  • 4-Methylthiazole in the target compound vs. 6-methylbenzothiazole in : Methyl substitution on the thiazole ring modulates steric effects and π-π stacking interactions, critical for binding to biological targets .

Coordination Chemistry: The target compound forms Hg(II) coordination polymers via methoxy and thiazole nitrogen donors, unlike analogues lacking methoxy groups (e.g., ) .

Biological Activity

2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline, a compound with the molecular formula C12H14N2OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group and a thiazole ring, which are critical for its biological activity. The molecular structure can be summarized as follows:

ComponentDescription
Molecular FormulaC12H14N2OS
CAS Number1267215-13-3
StructureStructure

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound demonstrated an IC50 range of 0.36 to 0.86 μM, indicating potent activity compared to control agents like CA-4 and paclitaxel .

The primary mechanism through which this compound exerts its antiproliferative effects is by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed a concentration-dependent increase in G2/M phase cells upon treatment with the compound .

Table: Summary of Antiproliferative Activity

Cell LineIC50 (μM)
SGC-79010.36 - 0.86
A549Not specified
HT-1080Not specified

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and aniline components significantly affect biological activity. The presence of electron-donating groups such as methoxy enhances the compound's potency. Conversely, substitutions at critical positions can diminish activity, as observed with methyl or acetyl groups at the N position .

Study on Tubulin Inhibition

In a specific study, the compound was evaluated for its ability to inhibit tubulin polymerization. The results showed that it inhibited tubulin assembly in a dose-dependent manner, although less effectively than CA-4 (IC50 = 26.8 μM versus 0.64 μM for CA-4). Immunofluorescence staining demonstrated significant defects in microtubule organization in treated cells compared to controls .

Cytotoxicity Assessment

A broader evaluation of thiazole derivatives, including this compound, indicated that structural modifications could enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents on the thiazole ring exhibited improved activity compared to their unsubstituted counterparts .

Q & A

Q. How can the compound be functionalized for bioconjugation (e.g., fluorescent probes)?

  • Methodology :
  • Click Chemistry : Introduce alkyne handles via Sonogashira coupling. React with azide-fluorophores (CuAAC, 37°C, 2 h) .
  • Amide Coupling : Activate carboxylated derivatives (EDC/NHS) for peptide linkage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.